molecular formula C7H3F11O2 B3041132 3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal CAS No. 261760-00-3

3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal

Cat. No.: B3041132
CAS No.: 261760-00-3
M. Wt: 328.08 g/mol
InChI Key: XDMMTASRBCVJLM-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal is a fluorinated organic compound with the molecular formula C₇H₃F₁₁O₂. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound .

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of heptafluoropropyl alcohol with a fluorinated aldehyde in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal is unique due to its specific arrangement of fluorine atoms and the presence of both an aldehyde and a heptafluoropropoxy group. This combination imparts unique reactivity and properties, making it valuable for specialized applications .

Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11O2/c8-3(1-2-19,5(11,12)13)20-7(17,18)4(9,10)6(14,15)16/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMMTASRBCVJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal
Reactant of Route 2
3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal
Reactant of Route 3
3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal
Reactant of Route 4
3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal
Reactant of Route 5
3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal
Reactant of Route 6
3,4,4,4-Tetrafluoro-3-(heptafluoro-1-propoxy)butanal

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